1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
Description
The compound 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one features a pyrrolidine core substituted at the 3-position with a 5-bromo-pyrimidin-2-yloxy moiety. This group is connected via a carbonyl linker to an ethyl chain bearing a 1H-pyrazol-1-yl substituent. The bromine atom on the pyrimidine ring likely enhances electrophilic reactivity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O2/c14-10-6-15-13(16-7-10)21-11-2-5-18(8-11)12(20)9-19-4-1-3-17-19/h1,3-4,6-7,11H,2,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRAXMRGGTWKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula for this compound is . Its structure comprises a brominated pyrimidine moiety, a pyrrolidine ring, and a pyrazole group, which are known to influence its reactivity and biological properties significantly.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:
- Antimicrobial Activity : Compounds derived from pyrimidine and pyrazole frameworks are often explored for their antibacterial and antifungal properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties. For example, certain compounds have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
The biological activity of this compound likely involves interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, influencing various signaling pathways. The precise mechanisms remain an area for further research.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. One study reported a compound exhibiting MIC values as low as 0.0039 mg/mL against S. aureus .
- Anti-inflammatory Research : Another study focused on synthesizing novel pyrazole derivatives that showed promising anti-inflammatory activity comparable to standard drugs like dexamethasone .
- Kinase Inhibition : Some derivatives were tested for their ability to inhibit specific kinases involved in cancer progression, highlighting their potential therapeutic applications in oncology .
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , and its systematic name reflects the various functional groups present. The presence of the bromine atom in the pyrimidine ring may enhance its reactivity and biological activity.
Synthetic Pathways
The synthesis of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step synthetic routes. Common methods include:
- Formation of the pyrrolidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination of pyrimidine : Utilizing brominating agents to introduce the bromine atom into the pyrimidine ring.
- Coupling with pyrazole derivatives : This step often requires specific conditions to ensure high yield and purity.
Each step must be optimized for yield and purity to ensure successful synthesis.
Biological Activities
Preliminary studies indicate that compounds similar to this compound exhibit several notable biological activities:
Antimicrobial Activity
Research has shown that derivatives containing brominated pyrimidines exhibit significant antibacterial properties against various strains of bacteria. The halogen substituent is believed to enhance this activity.
Anticancer Properties
Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism may involve the modulation of specific signaling pathways or interaction with molecular targets relevant to cancer progression.
Comparative Analysis of Biological Activities
To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxazolidinone core | Antibacterial |
| Compound B | Pyrimidine derivative | Antitumor |
| Compound C | Dimethyl oxazole | CNS effects |
Case Studies and Research Findings
Recent investigations into the biological activity of similar compounds have yielded promising results:
Antimicrobial Studies
Research indicates that pyrrolidine derivatives show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to increased potency.
Cytotoxicity Assays
In vitro studies on cancer cell lines have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects, suggesting potential as anticancer agents.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s 5-bromo-pyrimidine group contrasts with the pyrrolo[2,3-d]pyrimidine in 11A and BI-5232 . Bromine may enhance steric bulk and electrophilicity compared to methyl or hydrogen substituents.
Synthetic Complexity :
- Yields vary significantly: BI-5232 (22%) vs. 11A (55%), suggesting divergent reaction efficiencies or purification challenges . The target compound’s bromopyrimidine may require specialized coupling conditions (e.g., Suzuki-Miyaura for boronic acid intermediates, as in ).
Biological Relevance :
- TRK kinase inhibitors (e.g., ) share the pyrazole-pyrrolidine motif, highlighting this scaffold’s applicability in oncology. The bromine atom in the target compound could modulate kinase selectivity or metabolic stability.
- Gene modulators like 11A and BI-5232 utilize extended heterocycles (e.g., pyrrolo-pyrimidines) for DNA/protein interactions .
Research Findings and Implications
- The 5-bromo substituent in the target compound may offer a synthetic handle for further functionalization (e.g., cross-coupling reactions) .
- Computational modeling or enzymatic assays would be required to validate its efficacy.
Synthetic Challenges :
- Low yields in BI-5232 synthesis (22%) underscore the difficulty of constructing complex heterocyclic systems. Optimizing protecting group strategies or catalysis (e.g., palladium-mediated couplings) could improve efficiency for the target compound.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the structural identity of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one?
- Methodology : Use a combination of 1H NMR (to confirm proton environments, e.g., pyrazole and pyrrolidine moieties), mass spectrometry (for molecular ion peaks and fragmentation patterns), and IR spectroscopy (to identify functional groups like C=O and C-O-C). Cross-reference with synthetic intermediates, such as bromopyrimidinyl precursors, to validate connectivity . For crystalline derivatives, X-ray crystallography provides unambiguous structural confirmation, as demonstrated in analogous pyrazole-pyrrolidine systems .
Q. How can researchers design a scalable synthesis route for this compound?
- Methodology :
- Step 1 : Start with 5-bromopyrimidin-2-ol and a pyrrolidine derivative for nucleophilic substitution to form the pyrrolidinyl-oxypyrimidine core.
- Step 2 : Introduce the pyrazole moiety via coupling reactions (e.g., Huisgen cycloaddition or SNAr).
- Step 3 : Optimize solvent systems (e.g., ethanol or DMF/EtOH mixtures) and catalysts (e.g., KOH for deprotonation) based on precedents for similar heterocyclic systems .
- Critical Note : Monitor reaction progress via TLC and isolate intermediates via recrystallization to minimize impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrazole-pyrrolidine coupling step?
- Methodology :
- DoE (Design of Experiments) : Use statistical models to test variables like temperature (reflux vs. room temperature), solvent polarity (ethanol vs. DMF), and stoichiometry. For example, reflux in ethanol with hydrazine hydrate and KOH achieved 52–60% yields in analogous pyrazole syntheses .
- Flow Chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions. This approach has been validated for similar diazo and heterocyclic syntheses .
Q. What strategies resolve contradictions in solubility data for intermediates during purification?
- Case Study : If a synthesized intermediate shows unexpected insolubility in ethanol (contrary to literature), consider:
- pH Adjustment : Acidify or basify the medium (e.g., HCl in water) to protonate/deprotonate functional groups, as done for hydrochloride salt formation .
- Mixed Solvents : Use DMF-EtOH (1:1) for recrystallization, leveraging polarity gradients to enhance solubility .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking Studies : Model interactions between the bromopyrimidine moiety and target enzymes (e.g., kinases) using software like AutoDock.
- SAR Analysis : Compare with analogs like 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (CAS 353268-49-2) to identify critical substituents affecting binding affinity .
Data Analysis & Mechanistic Questions
Q. How to interpret conflicting NMR data for regioisomers in pyrazole-functionalized intermediates?
- Resolution :
- 2D NMR : Use HSQC and HMBC to correlate proton and carbon signals, distinguishing between regioisomers (e.g., pyrazole N-substitution patterns).
- Control Experiments : Synthesize regioisomeric standards, as done for (2Z)-3-(3-bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one .
Q. What mechanistic insights explain variability in cyclization yields during pyrrolidine ring formation?
- Hypothesis Testing :
- Kinetic Studies : Track intermediates via LC-MS to identify rate-limiting steps (e.g., nucleophilic attack vs. ring closure).
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states, inspired by pyrimidine-pyrrolidine syntheses .
Safety & Handling Considerations
Q. What safety protocols are critical when handling brominated intermediates?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
